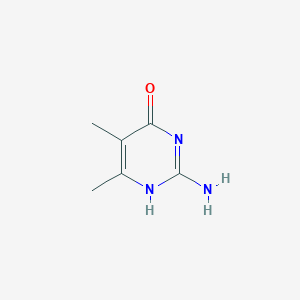

2-amino-5,6-dimethyl-1H-pyrimidin-4-one

CAS No.:

Cat. No.: VC13298992

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9N3O |

|---|---|

| Molecular Weight | 139.16 g/mol |

| IUPAC Name | 2-amino-5,6-dimethyl-1H-pyrimidin-4-one |

| Standard InChI | InChI=1S/C6H9N3O/c1-3-4(2)8-6(7)9-5(3)10/h1-2H3,(H3,7,8,9,10) |

| Standard InChI Key | APWRLAZEMYLHKZ-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=C(NC(=NC1=O)N)C |

| Canonical SMILES | CC1=C(NC(=NC1=O)N)C |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Synonyms

The compound is systematically named 2-amino-5,6-dimethyl-1H-pyrimidin-4-one according to IUPAC rules, reflecting the positions of the amino, methyl, and ketone functional groups on the pyrimidine ring . Alternative designations include:

Notably, this compound is distinct from 2-(dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one (CAS 40778-16-3), which features a dimethylamino group instead of an amino substituent . The latter has a larger molecular weight (167.21 g/mol) and different physicochemical properties , underscoring the importance of precise nomenclature in avoiding misinterpretation.

Molecular Structure and Formula

The molecular structure comprises a pyrimidinone backbone with methyl groups at positions 5 and 6, an amino group at position 2, and a ketone at position 4 (Figure 1). Computational descriptors include:

-

SMILES: CC1=C(N=C(NC1=O)N)C (modified for the amino variant)

-

InChIKey: MUEHLDAHWSCFAG-UHFFFAOYSA-N (shared with the dimethylamino analog due to structural similarity).

Synthesis and Manufacturing

Challenges in Synthetic Routes

Structural and Physicochemical Properties

Crystallography and Tautomerism

The compound exists predominantly in the 4-pyrimidinone tautomeric form, stabilized by intramolecular hydrogen bonding between the amino and ketone groups . X-ray diffraction data for the dimethylamino analog reveals a planar ring system with bond lengths consistent with conjugated π-electron delocalization . Methyl groups at positions 5 and 6 introduce steric hindrance, potentially affecting reactivity.

Biological and Industrial Applications

Agrochemical Uses

The dimethylamino analog (Pirimicarb-desamido) is a metabolite of pirimicarb, a carbamate insecticide . This suggests potential roles in pesticide degradation studies or as a synthetic intermediate for agrochemicals.

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1680 cm (C=O stretch) and 3300–3500 cm (N-H stretches) .

-

NMR: NMR of the dimethylamino analog shows singlets for methyl groups (δ 2.3–2.5 ppm) and a deshielded NH proton (δ 10.1 ppm) .

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity analysis, using C18 columns and acetonitrile-water mobile phases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume